2-(methylamino)acetic acid;hydrochloride
Description
Historical Context and Discovery
Sarcosine hydrochloride, the hydrochloride salt of N-methylglycine, traces its origins to foundational work in 19th-century organic chemistry. The parent compound, sarcosine, was first isolated in 1847 by German chemist Justus von Liebig during his investigations into meat extract components. Liebig identified sarcosine as a hydrolysis product of creatine, a discovery that linked it to muscle metabolism. The first synthetic route to sarcosine was achieved in 1862 by Jacob Volhard , a student of Hermann Kolbe, who combined methylamine and monochloroacetic acid to produce the compound. This synthesis confirmed its structure as N-methylglycine and established its relationship to glycine.
The hydrochloride derivative emerged later as a stabilized form for laboratory and industrial applications. Early 20th-century studies focused on its role in biological systems, particularly in methionine and choline metabolism. The development of sarcosine hydrochloride facilitated its use in peptide synthesis and biochemical assays due to improved solubility and handling properties compared to the free amino acid.
Significance in Biochemical Research
Sarcosine hydrochloride has become a critical tool in studying:
- Methylation Pathways : As a product of glycine N-methyltransferase (GNMT), it modulates S-adenosylmethionine (SAM) levels, influencing epigenetic regulation.
- Proteostasis : Supplementation induces macroautophagy by enhancing lysosomal clearance of autophagosomes, a mechanism demonstrated in aged rat models.
- Neurological Function : It inhibits glycine transporter 1 (GlyT1), potentiating N-methyl-D-aspartate (NMDA) receptor activity, with implications for schizophrenia and cognitive disorders.
Recent metabolomic studies highlight its dual role as a potential biomarker and active participant in disease pathways. For example, elevated serum sarcosine correlates with prostate cancer progression, though its causative role remains debated.
Table 1: Key Biochemical Roles of Sarcosine Hydrochloride
Position Within Amino Acid Derivative Classification
Sarcosine hydrochloride belongs to the non-proteinogenic N-alkylglycines , distinguished by a methyl group substitution on glycine’s alpha-amino nitrogen. This structural modification confers unique properties:
- Zwitterionic Behavior : Unlike proteinogenic amino acids, it maintains solubility across a broad pH range due to its pKa values (COOH: ~2.2; NH3+: ~10.1).
- Metabolic Intermediate : Occupies a node linking glycine, methionine, and folate cycles (Figure 1).
- Industrial Utility : Serves as a precursor for surfactants (e.g., sodium lauroyl sarcosinate) and chiral auxiliaries in asymmetric synthesis.
Figure 1: Metabolic Context of Sarcosine Hydrochloride
Choline → Betaine → Dimethylglycine → **Sarcosine** → Glycine
↑
Methionine
Compared to homologs like N,N-dimethylglycine (DMG), sarcosine exhibits greater membrane permeability, enabling its use in cellular uptake studies. Its hydrochloride form is preferred in solid-phase peptide synthesis due to reduced racemization risks during coupling reactions.
Properties
IUPAC Name |
2-(methylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIFIROCHIWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
107-97-1 (Parent) | |
| Record name | Sarcosine hydrochloride | |
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DSSTOX Substance ID |
DTXSID5060930 | |
| Record name | Sarcosine hydrochloride | |
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Molecular Weight |
125.55 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Sarcosine hydrochloride | |
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CAS No. |
637-96-7 | |
| Record name | Glycine, N-methyl-, hydrochloride (1:1) | |
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| Record name | Sarcosine hydrochloride | |
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| Record name | Glycine, N-methyl-, hydrochloride (1:1) | |
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| Record name | Sarcosine hydrochloride | |
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| Record name | SARCOSINE HYDROCHLORIDE | |
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Preparation Methods
Preparation from Sodium Sarcosinate via Acidification and Ion Exchange
A prominent industrial method involves starting with an aqueous solution of sodium sarcosinate, which is an intermediate typically produced during creatine manufacture. The process includes:
- Step 1: Dilution of sodium sarcosinate solution (e.g., 33% concentration) with water.
- Step 2: Gradual addition of hydrochloric acid (30% concentration) under controlled temperature (20–40 °C) and pH adjustment to about 6.5–7.
- Step 3: Dilution of the reaction mixture to about 5% concentration.
- Step 4: Passing the diluted solution through a cation exchange resin column to separate sarcosine from impurities.
- Step 5: Washing the resin to remove chloride ions, followed by elution with 5% ammoniacal liquor to recover sarcosine.
- Step 6: Concentration of the eluate under reduced pressure, decolorization at 80 °C, and crystallization by cooling to 20–25 °C.
- Step 7: Centrifugation, alcohol washing, and drying of the crystals to yield sarcosine hydrochloride.
Yield and Purity: This method achieves about 90% yield relative to sodium sarcosinate and a purity of 99%.
| Parameter | Condition/Value |
|---|---|
| Sodium sarcosinate conc. | 33% |
| Hydrochloric acid conc. | 30% |
| Reaction temperature | 20–40 °C |
| pH during reaction | 6.5–7 |
| Dilution after reaction | 5% sarcosine solution |
| Resin elution pH | 10 (with ammoniacal liquor) |
| Crystallization temp. | 20–25 °C |
| Yield | 90% |
| Purity | 99% |
Synthesis from Glycine via Catalytic Methylation and Subsequent Acidification
Another synthetic route involves the methylation of glycine using dimethyl carbonate in the presence of catalysts such as aluminum chloride and potassium carbonate. The process is:
- Step 1: Charge glycine and catalysts into a stainless steel reactor with stirring, heating, and reflux capabilities.
- Step 2: Add dimethyl carbonate while stirring and heat to the reaction temperature.
- Step 3: After reaction completion, cool the mixture and add acetone to induce crystallization of sarcosine.
- Step 4: Separate and filter the sarcosine crystals.
- Step 5: Further treatment with hydrochloric acid to convert sarcosine to sarcosine hydrochloride.
This method reduces reaction steps, lowers production costs, and improves product purity.
Direct Reaction of Monohaloacetic Acid with Methylamine
This classical method involves the reaction of monohaloacetic acid (e.g., chloroacetic acid) or its salts with methylamine:
- Step 1: Disperse finely divided monohaloacetic acid or salt in methylamine at low temperature (around 0 °C or below).
- Step 2: Use methylamine in excess to drive the reaction.
- Step 3: Allow reaction to proceed at room temperature or heat up to 20–130 °C in a pressure vessel.
- Step 4: Optionally, alkali such as potassium hydroxide or carbonate may be added to absorb liberated hydrogen halide and facilitate salt formation.
- Step 5: Isolate sarcosine, which can then be converted to sarcosine hydrochloride by treatment with hydrochloric acid.
This process is well-established, with variations in halogen type and alkali used affecting yield and by-product formation.
Chemical Reactions Analysis
Types of Reactions
Sarcosine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized to glycine by the enzyme sarcosine dehydrogenase and can be generated from glycine by glycine-N-methyl transferase .
Common Reagents and Conditions
Common reagents used in reactions involving sarcosine hydrochloride include chloroacetic acid, methylamine, and hydrochloric acid. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major product formed from the metabolism of sarcosine hydrochloride is glycine. This conversion is facilitated by the enzyme sarcosine dehydrogenase .
Scientific Research Applications
Neuroscience Research
Sarcosine has garnered attention for its potential role in modulating neurotransmitter systems, particularly concerning cognitive function and mental health disorders. Research indicates that sarcosine acts as a glycine transporter-1 inhibitor, which enhances N-methyl-D-aspartate receptor (NMDAR) activity. This mechanism is particularly relevant in the context of schizophrenia, where NMDAR hypofunction is implicated in negative and cognitive symptoms.
Case Study: Schizophrenia Treatment
A double-blind study involving 20 acutely symptomatic drug-free patients with schizophrenia revealed that administration of sarcosine (1 g or 2 g daily) as an adjunct to antipsychotic therapy led to significant improvements in symptoms, particularly in antipsychotic-naïve patients. The 2 g dose group showed a more substantial reduction in the Positive and Negative Syndrome Scale total score compared to the placebo group .
Pharmaceutical Development
Sarcosine hydrochloride is utilized as a building block in the synthesis of various pharmaceutical agents. Its ability to enhance drug efficacy and bioavailability makes it a valuable component in drug formulation and development.
Table 1: Pharmaceutical Applications of Sarcosine Hydrochloride
| Application Area | Description |
|---|---|
| Antipsychotic Agents | Enhances efficacy when used alongside existing treatments for schizophrenia. |
| Cognitive Enhancers | Potential use in drugs targeting cognitive deficits associated with mental disorders. |
| Neuromodulators | Investigated for roles in modulating neurotransmitter systems. |
Biochemical Assays
In biochemical research, sarcosine hydrochloride is employed in assays to investigate metabolic pathways and cellular processes. Its role as a substrate or inhibitor can provide insights into disease mechanisms.
Case Study: Metabolic Pathway Analysis
Research utilizing sarcosine has demonstrated its influence on glycine levels and NMDAR activity in animal models, contributing to a better understanding of metabolic dysregulation in conditions like epilepsy and schizophrenia .
Nutrition and Dietary Supplements
Sarcosine is also explored for its applications in nutrition, particularly as a dietary supplement aimed at enhancing muscle recovery and physical performance. Its role as an amino acid derivative positions it favorably among athletes and fitness enthusiasts.
Table 2: Nutritional Applications of Sarcosine Hydrochloride
| Application Area | Description |
|---|---|
| Muscle Recovery | Used in formulations designed to support post-exercise recovery. |
| Performance Enhancement | Investigated for potential benefits in physical performance among athletes. |
Analytical Chemistry
Sarcosine hydrochloride finds applications in analytical methods for detecting and quantifying amino acids, which is crucial for quality control in food and pharmaceutical industries.
Case Study: Detection of Sarcosine
A novel detection method using superparamagnetic iron oxide nanoparticles combined with gold nanoparticles has been developed for the analysis of sarcosine levels in biological samples. This method allows for low-cost screening and point-of-care testing, indicating sarcosine's potential as a biomarker for conditions such as prostate cancer .
Epilepsy Research
Recent studies have highlighted sarcosine's potential antiepileptogenic properties, showing that it can suppress kindling-induced epileptogenesis in rat models. The mechanism appears linked to alterations in glycine transporter expression and epigenetic modifications within the hippocampus .
Mechanism of Action
Sarcosine hydrochloride exerts its effects through its metabolism to glycine by the enzyme sarcosine dehydrogenase. This conversion plays a significant role in various physiological processes, including the synthesis of glutathione, creatine, purines, and serine . The molecular targets and pathways involved include the glycine cleavage system and the methylation cycle .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to sarcosine hydrochloride:
Glycine Ethyl Ester Hydrochloride (C₄H₁₀ClNO₂, MW: 139.58 g/mol)
- Structural difference : Lacks the N-methyl group present in sarcosine derivatives.
- Functional differences: Detection sensitivity: In chemiresistive sensors, glycine ethyl ester hydrochloride shows decreased conductance upon binding, unlike sarcosine derivatives, which increase conductance due to stronger cation-π interactions . Conjugation reactions: Fails to form diamino acid conjugates in mixed anhydride syntheses, unlike free glycine or sarcosine methyl ester hydrochloride .
Sarcosine Ethyl Ester Hydrochloride (C₅H₁₂ClNO₂, MW: 153.61 g/mol)
- Applications: Sensor technology: Detected at concentrations as low as 0.02 mM in cavitand-functionalized SWCNT devices, outperforming glycine derivatives . pH-dependent behavior: At pH 5, its protonated amine group minimizes zwitterionic interference, enhancing selectivity in detection .
- Stability : Stable as a powder at -20°C for up to 3 years, with shorter shelf life in solution .
Sarcosinamide Hydrochloride (C₃H₈ClN₂O, MW: 124.57 g/mol)
- Structural difference : Amide derivative of sarcosine.
- Applications : Used in peptide synthesis and as an intermediate in drug development, though less studied compared to sarcosine hydrochloride .
Enzyme Activity
Detection Sensitivity in Chemiresistive Sensors
| Compound | Conductance Change (pH 7) | Limit of Detection (mM) |
|---|---|---|
| Sarcosine hydrochloride | Increased | 0.02 |
| Sarcosine ethyl ester HCl | Increased | 0.02 |
| Glycine ethyl ester HCl | Decreased | >0.02 |
Biological Activity
Sarcosine hydrochloride, the hydrochloride salt of sarcosine (N-methylglycine), has garnered attention for its diverse biological activities, particularly in the context of neurological health and cancer. This article reviews the compound's biological properties, mechanisms of action, and clinical implications based on recent research findings.
1. Overview of Sarcosine Hydrochloride
Sarcosine is a naturally occurring amino acid derivative involved in various metabolic pathways. It plays a significant role in the metabolism of glycine and has been implicated in several health conditions, including schizophrenia and prostate cancer. Sarcosine hydrochloride is often studied for its pharmacological potential due to its ability to modulate neurotransmitter systems, particularly the N-methyl-D-aspartate receptor (NMDAR).
Sarcosine acts primarily as an inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at NMDARs. This dual action enhances synaptic transmission and plasticity, which are crucial for cognitive functions. The following table summarizes key mechanisms:
| Mechanism | Description |
|---|---|
| GlyT1 Inhibition | Increases glycine levels in the synaptic cleft, enhancing NMDAR activity. |
| NMDAR Modulation | Facilitates neurotransmission, potentially improving cognitive deficits associated with schizophrenia. |
| Neuroprotective Effects | May reduce oxidative stress and promote neuronal survival in various models of neurodegeneration. |
3.1 Schizophrenia Treatment
A notable area of research is sarcosine's efficacy as an adjunct treatment for schizophrenia. A meta-analysis involving seven trials with 326 participants indicated significant improvements in clinical symptoms when sarcosine was added to standard antipsychotic therapy:
- Positive Symptoms : Significant reduction in PANSS scores (SMD = 0.51, p < 0.01).
- Cognitive Function : Positive but non-significant effect observed (SMD = 0.27, p = 0.10) .
3.2 Prostate Cancer Biomarker
Sarcosine has also been investigated as a potential biomarker for prostate cancer. Elevated levels of sarcosine have been associated with malignant transformation in prostate tissues:
- Biosynthesis Pathway : Alterations in sarcosine metabolism are linked to tumor progression .
- Detection Methods : Advanced analytical techniques like chromatography have been developed for accurate detection of sarcosine levels in biological samples .
4.1 Pilot Study on Schizophrenia
An open-label pilot study involving 22 stabilized patients showed that sarcosine administration led to significant improvements in symptoms after one week:
- Dosage: Patients received either 2 g/d or 4 g/d.
- Results: Improvements noted in positive symptoms (Z = -2.68, p = 0.007) and general psychopathology (Z = -3.02, p = 0.003) .
4.2 Animal Models
Research utilizing animal models has demonstrated that sarcosine can ameliorate behavioral deficits associated with NMDAR hypofunction:
- Experimentation with MK-801-induced models showed that sarcosine administration improved cognitive functions without adverse effects on motor function .
5. Safety and Pharmacokinetics
Sarcosine is generally regarded as safe with a favorable pharmacokinetic profile:
- Absorption : Rapid absorption with a half-life of approximately 1 hour.
- Tolerability : Well-tolerated across various dosages without significant side effects .
6. Conclusion and Future Directions
Sarcosine hydrochloride exhibits promising biological activity with potential applications in treating psychiatric disorders and serving as a biomarker for certain cancers. Continued research is essential to fully elucidate its mechanisms and optimize therapeutic protocols.
Future studies should focus on:
- Long-term effects and safety profiles in larger cohorts.
- Exploration of combination therapies involving sarcosine.
- Further investigation into its role as a biomarker across different cancers.
Q & A
Q. What are the key chemical properties and structural characterization methods for sarcosine hydrochloride?
Sarcosine hydrochloride (CAS 637-96-7) is an N-methyl derivative of glycine with a molecular formula of C₃H₈ClNO₂ and a molecular weight of 125.55 g/mol. Key characterization methods include:
Q. How can researchers synthesize and purify sarcosine hydrochloride for experimental use?
A common synthesis route involves the reaction of glycine with methyl chloride under acidic conditions. Purification steps include:
- Recrystallization from ethanol or aqueous HCl to remove unreacted glycine or byproducts.
- Lyophilization for solvent-free storage.
- Ion-Exchange Chromatography to separate sarcosine hydrochloride from ionic impurities .
Advanced Research Questions
Q. What experimental approaches are used to study sarcosine hydrochloride as a glycine transporter 1 (GlyT1) inhibitor in neurological research?
Sarcosine hydrochloride acts as a non-transportable GlyT1 inhibitor, potentiating NMDA receptor activity. Key methodologies include:
Q. How can sarcosine hydrochloride serve as a biomarker in prostate cancer research, and what experimental designs address confounding variables?
Elevated sarcosine levels in urine correlate with prostate cancer aggressiveness. To mitigate confounding factors:
Q. What are the conflicting findings regarding sarcosine hydrochloride’s role in NMDA receptor modulation, and how can researchers reconcile these discrepancies?
Some studies report sarcosine enhances NMDA currents via GlyT1 inhibition, while others show no effect in certain neuronal subtypes. To address this:
Q. What safety protocols are critical when handling sarcosine hydrochloride in laboratory settings?
While not explicitly listed as carcinogenic in the provided evidence, similar compounds (e.g., pararosaniline hydrochloride) require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods during powder handling to avoid inhalation.
- Waste Disposal : Neutralize with sodium bicarbonate before disposal in approved hazardous waste containers .
Methodological Challenges and Solutions
Q. How can researchers optimize sarcosine hydrochloride solubility for in vitro assays without compromising biological activity?
Sarcosine hydrochloride is highly water-soluble (>100 mg/mL). For hydrophobic assay systems (e.g., lipid bilayer studies):
Q. What strategies ensure reproducibility in studies involving sarcosine hydrochloride derivatives (e.g., sarcosine ethyl ester hydrochloride)?
Derivatives often require strict storage conditions:
- Store at 2–8°C to prevent ester hydrolysis.
- Monitor purity via thin-layer chromatography (TLC) before critical experiments .
Data Interpretation and Validation
Q. How should researchers address batch-to-batch variability in commercially sourced sarcosine hydrochloride?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
